Ethyl 6-formyl-5-methylnicotinate
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 6-formyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-6H,3H2,1-2H3 |
InChI Key |
PWIQFHKEDSBFER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound generally involves:
- Starting from 2-methyl-5-ethylpyridine or related substituted pyridines.
- Selective oxidation of the ethyl group to a carboxylic acid or ester.
- Introduction of the formyl group (aldehyde) at the 6-position.
- Esterification to form the ethyl ester.
- Optional halogenation and subsequent transformations for functional group interconversions.
Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid esters
A key step in preparing nicotinic acid esters with methyl substitution at the 5-position is the oxidation of 2-methyl-5-ethylpyridine. Two main oxidizing agents have been reported:
| Oxidizing Agent | Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| Potassium permanganate (KMnO4) | Large excess KMnO4, water, ~5 days reaction time | Established method | Requires large amounts of KMnO4 and water, long reaction times | ~69% |
| Nitric acid (HNO3) | 20-70% concentration, 130-225 °C, sulfuric acid medium, continuous distillation of water and acid | Technically feasible, shorter reaction time | Requires careful control of acid addition and temperature | 50-70% |
The nitric acid oxidation method involves mixing 2-methyl-5-ethylpyridine with sulfuric acid (1-5 moles per mole substrate) at 0-100 °C, then heating to 140-225 °C. Nitric acid (3-10 moles per mole substrate) is added slowly while distilling off water and diluted acid. After complete oxidation, the reaction mixture is esterified with an alcohol such as ethanol under reflux for several hours, then neutralized and extracted to isolate the ester product.
Esterification to Ethyl 6-methylnicotinate
After oxidation to 6-methylnicotinic acid, esterification is performed by refluxing the acid or acid mixture with ethanol. The reaction conditions typically include:
- Refluxing ethanol for 6 to 18 hours.
- Neutralization with ammonia or alkali hydroxides.
- Extraction with solvents such as methylene chloride or chloroform.
- Purification by distillation under reduced pressure.
Yields of ethyl 6-methylnicotinate obtained by this method range from 50% to 70% depending on reaction conditions and purification.
Introduction of the Formyl Group at the 6-Position
Specific preparation of the 6-formyl substituent on the nicotinate ring is less directly described in the available sources. However, common synthetic routes to aldehydes on pyridine rings involve:
- Selective halogenation at the 6-position (e.g., chlorination).
- Subsequent formylation via metal-catalyzed reactions or formyl transfer reagents.
- Alternatively, oxidation of methyl groups to aldehydes.
One patent describes halogenation of 2-chloro-6-methylnicotinic acid methyl ester using sulfur oxychloride in benzene under reflux, followed by hydrolysis and reduction steps to obtain methyl esters with high purity (>98%). This halogenated intermediate can be further transformed to introduce the formyl group.
Multi-step Synthesis via Halogenation and Reduction
A representative synthetic sequence is:
This sequence provides a route to high-purity methyl esters and acids, which can be further esterified with ethanol to form ethyl esters or chemically modified to introduce the formyl group at the 6-position.
Summary Table of Key Preparation Parameters
| Parameter | Range / Conditions | Notes |
|---|---|---|
| Starting material | 2-methyl-5-ethylpyridine or 2-chloro-6-methylnicotinic acid derivatives | |
| Oxidation agent | Nitric acid (20-70%), potassium permanganate (less preferred) | Nitric acid preferred for industrial feasibility |
| Oxidation temperature | 140-225 °C | Controlled to optimize yield |
| Sulfuric acid concentration | 20-100% | Mixed with substrate before oxidation |
| Alcohol for esterification | Ethanol, methanol, isopropanol, n-butanol | Ethanol common for ethyl esters |
| Esterification time | 6-18 hours reflux | Ensures complete ester formation |
| Purification | Neutralization, extraction with methylene chloride, distillation | Distillation under reduced pressure for purity |
| Yields | Oxidation: 50-70%; Esterification: 50-70% | Overall moderate to good yields |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-5-methylnicotinate.
Reduction: Ethyl 6-hydroxymethyl-5-methylnicotinate.
Substitution: Various amides and substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-formyl-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below highlights key differences in substituents, molecular properties, and applications among Ethyl 6-formyl-5-methylnicotinate and related compounds:
Key Research Findings
Physicochemical Properties
- Lipophilicity : Ethyl 6-isopropoxy-5-methylnicotinate’s isopropoxy group increases logP (lipophilicity), whereas the formyl derivative’s polarity may limit its use in blood-brain barrier-penetrant drugs .
- Stability : Chloro and bromo substituents (e.g., in Ethyl 6-acetyl-5-chloronicotinate) enhance stability under acidic conditions compared to the formyl group, which is prone to oxidation .
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-formyl-5-methylnicotinate, and how can experimental reproducibility be ensured?
this compound is synthesized via oxidation of Ethyl 6-methyl-5-nitronicotinate using oxidizing agents such as Jones reagent or pyridinium chlorochromate (PCC). Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or acetone), and stoichiometric ratios of oxidizing agents . To ensure reproducibility, document reaction conditions (e.g., time, purity of reagents) and characterize intermediates (e.g., NMR for nitro-to-formyl conversion). Follow guidelines for reporting experimental details, such as including supplementary data for replicate trials .
Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Key techniques include:
- NMR spectroscopy : Confirm formyl proton signals at δ 9.8–10.2 ppm and ester carbonyl at δ 165–170 ppm.
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 210) and assess purity.
- X-ray crystallography : Resolve structural ambiguities in regiochemistry or crystallinity . If spectral contradictions arise (e.g., unexpected splitting in -NMR), cross-validate with alternative methods (e.g., IR for carbonyl groups) or computational modeling (DFT calculations for predicted spectra) .
Q. How does the reactivity of the formyl group in this compound influence its applications in organic synthesis?
The formyl group undergoes nucleophilic additions (e.g., Grignard reactions), condensations (e.g., Knoevenagel), and reductions (e.g., NaBH to hydroxymethyl derivatives). Its electron-withdrawing nature activates the pyridine ring for electrophilic substitutions at the 2- and 4-positions. Methodologically, optimize reaction conditions by screening catalysts (e.g., Lewis acids for regioselectivity) and monitoring by TLC or in-situ FTIR .
Advanced Research Questions
Q. How can researchers address contradictory data in regioselectivity studies during substitution reactions of this compound?
Conflicting regioselectivity (e.g., 2- vs. 4-substitution) may arise from solvent polarity, steric effects, or catalyst choice. To resolve this:
- Perform kinetic studies (time-resolved NMR) to identify intermediate species.
- Use computational tools (e.g., DFT for transition-state modeling) to predict favored pathways.
- Compare results with structurally analogous nicotinate esters (e.g., Ethyl 6-morpholinonicotinate) to isolate electronic vs. steric contributions .
Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs) for heterocyclic synthesis?
The formyl group facilitates MCRs such as Ugi or Hantzsch reactions. Key considerations:
Q. How can researchers reconcile discrepancies in biological activity data for this compound derivatives?
Inconsistent bioactivity (e.g., variable IC values in enzyme assays) may stem from differences in cell lines, assay protocols, or compound stability. Mitigate this by:
Q. What methodologies are recommended for studying the compound’s role in modulating enzyme interactions (e.g., acetylcholinesterase)?
Employ:
- Docking simulations : Predict binding modes using software like AutoDock Vina.
- Kinetic assays : Measure and shifts in enzyme activity.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics. Cross-reference results with structurally similar nicotinates (e.g., Ethyl 5-(aminomethyl)nicotinate hydrochloride) to identify pharmacophore motifs .
Q. How do oxidation pathways of this compound compare to epigenetic DNA modification mechanisms (e.g., TET-mediated 5mC oxidation)?
While TET enzymes oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) in DNA, the formyl group in this compound can undergo further oxidation to carboxylic acid derivatives under strong conditions (e.g., KMnO). Methodologically, track oxidation states via -NMR and compare kinetic profiles to enzymatic pathways .
Guidance for Data Reporting
- Supplementary Materials : Include raw spectral data, crystallographic files, and computational input/output files as per journal guidelines .
- Ethical Compliance : Document synthetic protocols and safety data (e.g., MSDS) to meet institutional review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
